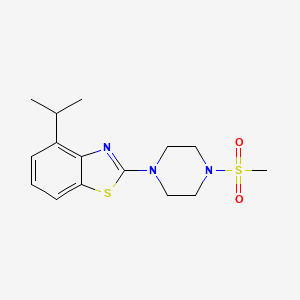![molecular formula C19H20ClN5 B6475931 6-chloro-N-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}quinazolin-4-amine CAS No. 2640829-56-5](/img/structure/B6475931.png)
6-chloro-N-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}quinazolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-N-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}quinazolin-4-amine is a quinazolinamine derivative with a complex molecular structure. This compound is of interest in various scientific fields due to its potential biological and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-N-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}quinazolin-4-amine typically involves multiple steps, starting with the preparation of the quinazolinone core. One common approach is the reaction of 6-chloroquinazolin-4-amine with 1-(pyridin-4-yl)piperidin-4-ylmethylamine under suitable conditions, such as refluxing in an appropriate solvent like dichloromethane.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of high-purity reagents and optimized reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Conversion of the chloro group to a hydroxyl group.
Reduction: Reduction of the quinazolinone core to a dihydroquinazoline derivative.
Substitution: Replacement of the chloro group with other functional groups.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Utilizing nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Formation of 6-hydroxy-N-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}quinazolin-4-amine.
Reduction: Production of 6-chloro-N-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-amine.
Substitution: Generation of various substituted quinazolinamines depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules
Biology: Biologically, 6-chloro-N-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}quinazolin-4-amine has shown potential as a bioactive molecule. It may interact with various biological targets, influencing cellular processes and pathways.
Medicine: In the medical field, this compound has been investigated for its pharmacological properties. It may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer effects, making it a candidate for drug development.
Industry: Industrially, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its structural complexity and reactivity make it a valuable building block in various industrial applications.
Mechanism of Action
The mechanism by which 6-chloro-N-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}quinazolin-4-amine exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound may modulate signaling pathways, leading to its observed biological activities.
Comparison with Similar Compounds
Quinazolin-4-amine derivatives: These compounds share the quinazolinone core but differ in their substituents.
Piperidine derivatives: Compounds containing the piperidine ring structure, which may have different substituents.
Pyridine derivatives: Compounds with pyridine rings, which can vary in substitution patterns.
Uniqueness: 6-Chloro-N-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}quinazolin-4-amine is unique due to its specific combination of quinazolinone, piperidine, and pyridine moieties. This combination imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
6-chloro-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN5/c20-15-1-2-18-17(11-15)19(24-13-23-18)22-12-14-5-9-25(10-6-14)16-3-7-21-8-4-16/h1-4,7-8,11,13-14H,5-6,9-10,12H2,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROHRXEAWJWASGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC2=NC=NC3=C2C=C(C=C3)Cl)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)quinoxaline](/img/structure/B6475849.png)
![1-(4-methoxyphenyl)-4-[3-(pyridin-4-yloxy)azetidine-1-carbonyl]pyrrolidin-2-one](/img/structure/B6475855.png)
![4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)quinazoline](/img/structure/B6475864.png)
![1-(2-phenylethyl)-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazine](/img/structure/B6475867.png)
![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}ethanediamide](/img/structure/B6475873.png)
![(2E)-3-(furan-2-yl)-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}prop-2-enamide](/img/structure/B6475875.png)
![4-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-1-phenylpyrrolidin-2-one](/img/structure/B6475876.png)
![N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-1,2-oxazole-5-carboxamide](/img/structure/B6475883.png)
![7-methoxy-3-{[1-(5-methoxypyrimidin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B6475889.png)
![4-{4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}quinazoline](/img/structure/B6475896.png)
![5-chloro-2-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}-1,3-benzoxazole](/img/structure/B6475910.png)
![3-methyl-4-({1-[4-(trifluoromethoxy)benzoyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B6475911.png)

![6-bromo-2-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}quinazoline](/img/structure/B6475923.png)
